molecular formula C21H36O2 B3263964 Pregnane-3,20-diol, (3beta,5alpha)- CAS No. 38270-91-6

Pregnane-3,20-diol, (3beta,5alpha)-

Cat. No.: B3263964
CAS No.: 38270-91-6
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-JSSPGQEVSA-N
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Description

Contextualization within the Pregnane (B1235032) Steroid Family

The pregnane steroid family is a broad category of steroid hormones and their metabolites, all derived from the parent hydrocarbon pregnane. wikipedia.org This family includes biologically significant compounds such as progesterone (B1679170), and its various reduced derivatives like pregnanolones and pregnanediols. wikipedia.orgutah.edu

(3beta,5alpha)-Pregnane-3,20-diol is specifically a diol, meaning it has two hydroxyl (-OH) groups, located at the C3 and C20 positions of the steroid nucleus. The "3beta,5alpha" designation refers to the specific spatial orientation of the hydroxyl group at the C3 position and the hydrogen atom at the C5 position. This stereochemistry is significant as it influences the molecule's shape and its interaction with enzymes and receptors.

The conversion of progesterone to its metabolites is carried out by enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase. rupahealth.com The action of these enzymes determines the final stereochemistry of the resulting pregnanediol (B26743) isomer. rupahealth.com

Historical Perspectives on Isolation and Structural Elucidation

The history of pregnanediol is closely linked to the study of progesterone and its role in pregnancy. In the early 20th century, researchers sought to isolate and identify the substances responsible for the physiological changes observed during pregnancy. One of the earliest isolations of a sex steroid from human pregnancy urine was pregnanediol. oup.com

Adolf Butenandt played a crucial role in the early research on steroid hormones. In the 1930s, he successfully converted pregnanediol into the chemically pure form of progesterone, which was a significant step in understanding the relationship between these compounds. nih.gov This work also helped to elucidate the structure of the diol. wikipedia.org

Later, in 1936, Venning and Browne demonstrated the presence of pregnanediol glucuronide in pregnancy urine. wikipedia.org This discovery was pivotal as it provided a method to indirectly measure progesterone levels, given that pregnanediol is a major metabolite of progesterone. wikipedia.orgmedchemexpress.com The amount of pregnanediol excreted in urine was found to correlate with the amount of progesterone produced by the body. wikipedia.org

Stereochemical Specificity and Isomeric Forms of Pregnane-3,20-diol

The stereochemistry of pregnane-3,20-diol is complex, with several possible isomers. The specific arrangement of atoms in space, particularly at the C3, C5, and C20 positions, gives rise to these different forms. The (3beta,5alpha)- isomer is just one of several possibilities.

The nomenclature "5alpha" (5α) refers to the orientation of the hydrogen atom at the C5 position, which is on the opposite side of the steroid nucleus's plane from the C10 and C13 methyl groups. This results in a relatively flat A/B ring junction. In contrast, the "5beta" (5β) configuration, found in the more common pregnanediol (5β-pregnane-3α,20α-diol), has the hydrogen atom on the same side as the methyl groups, leading to a bent A/B ring junction. wikipedia.org

The "3beta" (3β) designation indicates that the hydroxyl group at the C3 position is oriented above the plane of the steroid ring. The alternative is the "3alpha" (3α) orientation, where the hydroxyl group is below the plane. Similarly, the hydroxyl group at the C20 position can also have alpha or beta orientations.

The various combinations of these stereochemical features result in a number of different pregnane-3,20-diol isomers, each with potentially different biological activities and metabolic fates. nist.gov

Isomer NameC3 Hydroxyl OrientationC5 Hydrogen OrientationC20 Hydroxyl Orientation
(3beta,5alpha)-Pregnane-3,20-diolBeta (β)Alpha (α)Alpha (α) or Beta (β)
Pregnanediol (5β-pregnane-3α,20α-diol)Alpha (α)Beta (β)Alpha (α)
Allopregnanediol (5α-pregnane-3α,20α-diol)Alpha (α)Alpha (α)Alpha (α)
5β-Pregnane-3β,20α-diolBeta (β)Beta (β)Alpha (α)
5α-Pregnane-3β,20β-diolBeta (β)Alpha (α)Beta (β)
5β-Pregnane-3β,20β-diolBeta (β)Beta (β)Beta (β)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13?,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYQTGBBEZQBGO-JSSPGQEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020855
Record name 5alpha-Pregnane-3beta,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38270-91-6
Record name 5alpha-Pregnane-3beta,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Pregnane 3,20 Diol, 3beta,5alpha

Precursor Compounds and Initial Biotransformations

The journey to Pregnane-3,20-diol, (3beta,5alpha)- begins with the modification of foundational steroid structures. These initial steps are critical in setting the stereochemistry and functional groups of the final molecule.

Derivation from Progesterone (B1679170) and Related Steroids

The primary precursor for the biosynthesis of Pregnane-3,20-diol, (3beta,5alpha)- is progesterone. nih.gov The metabolic pathway involves a series of reduction reactions that alter the structure of progesterone. One of the initial key metabolites is 5α-dihydroprogesterone (5α-DHP). nih.gov This conversion from progesterone is a critical step that dictates the subsequent transformations leading to the (3beta,5alpha)- configuration.

In some pathways, particularly in extrahepatic tissues, the metabolic sequence proceeds from progesterone to 5α-DHP, which is then further metabolized. nih.gov This pathway underscores the importance of progesterone as the starting point for a cascade of enzymatic reactions. Studies in bovine corpora lutea have demonstrated the conversion of progesterone into intermediates like 5α-pregnane-3,20-dione and 3β-hydroxy-5α-pregnan-20-one (allopregnanolone), which are steps along the path to pregnanediol (B26743) derivatives. nih.gov

Furthermore, alternative "backdoor" pathways for androgen synthesis also highlight the metabolism of progesterone derivatives. For instance, 17α-hydroxyprogesterone can be converted to 5α-pregnan-17α-ol-3,20-dione, which is an intermediate in a pathway that ultimately produces 5α-dihydrotestosterone (DHT). wikipedia.org While this pathway has a different endpoint, it shares the initial 5α-reduction step, illustrating a common theme in steroid metabolism. The metabolism of C21 steroids, or pregnanes, is fundamental to the production of various biologically active hormones. wikipedia.org

Role of 5α-Reductase in Pregnane (B1235032) Synthesis

The enzyme 5α-reductase plays a pivotal role in the biosynthesis of (3beta,5alpha)-pregnane derivatives. nih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of steroid precursors like progesterone. nih.gov This reaction is irreversible and results in the formation of a 5α-dihydro steroid, which is a crucial determinant for the subsequent metabolic fate of the molecule.

There are different isoenzymes of 5α-reductase, with SRD5A1 and SRD5A2 being well-studied. wikipedia.org In the context of pregnane synthesis, SRD5A1 is particularly important. For example, in immature mouse testes, the formation of 5α-androstane-3α,17β-diol relies on two pathways, both initiated by the action of steroid 5α-reductase 1 (SRD5A1). nih.gov One of these pathways explicitly shows the conversion of progesterone to 5α-dihydroprogesterone. nih.gov The absence of this enzyme halts the production of these androgens, highlighting its essential role. nih.gov

The action of 5α-reductase is not limited to progesterone itself. It also acts on other steroid intermediates. For example, in the backdoor pathway of androgen synthesis, 17α-hydroxyprogesterone is 5α-reduced by SRD5A1 and possibly SRD5A2 to produce 5α-pregnan-17α-ol-3,20-dione. wikipedia.org This demonstrates the broader significance of 5α-reductase in steroid metabolism beyond the direct lineage to Pregnane-3,20-diol, (3beta,5alpha)-. The formation of 6α-hydroxylated-5α-pregnane-3α/β-ol-20-ones is indicative of an extrahepatic pathway that begins with the 5α-reduction of progesterone. nih.gov

Enzymatic Conversions and Intermediates

Following the initial reduction by 5α-reductase, a series of enzymatic modifications, primarily by hydroxysteroid dehydrogenases and aldo-keto reductases, are required to produce Pregnane-3,20-diol, (3beta,5alpha)-.

Involvement of Hydroxysteroid Dehydrogenases (HSDs) and Aldo-Keto Reductases (AKRs)

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes that play a crucial role in regulating the activity of steroid hormones by catalyzing the conversion between potent and inactive forms. nih.govnih.govresearchgate.net Specifically, they are responsible for the reduction of keto groups to hydroxyl groups and the oxidation of hydroxyl groups to keto groups at various positions on the steroid nucleus. wikipedia.org

Aldo-keto reductases (AKRs) are a large group of enzymes that also catalyze the NAD(P)(H)-dependent reduction of carbonyl groups. nih.govnih.gov Many HSDs, particularly those involved in pregnane metabolism, belong to the AKR superfamily. nih.govresearchgate.netnih.gov These enzymes, including 3α-HSD and 20α-HSD, are critical for the final steps in the synthesis of Pregnane-3,20-diol, (3beta,5alpha)-. nih.govnih.gov The conversion of 5α-dihydroprogesterone to allopregnanolone (B1667786), a key intermediate, is catalyzed by AKR1C2/AKR1C4. nih.gov

The pathway from progesterone to Pregnane-3,20-diol, (3beta,5alpha)- involves the sequential action of these enzymes. After the initial 5α-reduction of progesterone to 5α-dihydroprogesterone, a 3β-hydroxysteroid dehydrogenase would be required to produce 3β-hydroxy-5α-pregnan-20-one. Subsequently, a 20α-hydroxysteroid dehydrogenase would reduce the keto group at position 20 to yield the final product, Pregnane-3,20-diol, (3beta,5alpha)-.

The specificity of HSD isoforms is a critical factor in determining the final steroid product. Mammalian 3α-HSDs and 20α-HSDs, despite sharing significant amino acid sequence identity (around 67%), exhibit distinct positional and stereospecificity. nih.govresearchgate.net 3α-HSDs typically catalyze the reduction of a 3-keto group to a 3α-hydroxyl group, while 20α-HSDs act on the 20-keto group to form a 20α-hydroxyl group. nih.govnih.govresearchgate.net

Human type 1 and type 3 3α-HSDs, for instance, both possess 20α-HSD activity, catalyzing the conversion of progesterone to 20α-hydroxyprogesterone. oup.com However, their primary role is often associated with androgen inactivation. nih.govresearchgate.net The conversion of 5α-dihydrotestosterone to 3α-androstanediol is a key reaction catalyzed by 3α-HSD. nih.govresearchgate.net

The structural basis for the differing specificities of 3α-HSD and 20α-HSD lies within their steroid-binding pockets. nih.gov Research involving the creation of chimeric enzymes by swapping loops between 3α-HSD and 20α-HSD has demonstrated that it is possible to alter the enzyme's specificity, converting a 3α-HSD into a 20α-HSD. nih.govnih.govresearchgate.net This highlights the subtle yet crucial structural differences that govern their function.

The efficiency and substrate preference of the enzymes involved in the biosynthesis of Pregnane-3,20-diol, (3beta,5alpha)- are described by their kinetic parameters, such as Km (Michaelis constant) and kcat (catalytic constant). A lower Km value indicates a higher affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Research on chimeric enzymes has shown that substituting specific loops in 3α-HSD with those from 20α-HSD can result in a dramatic shift in catalytic efficiency, with a resultant shift in kcat/Km for the desired 20α-HSD reaction of 2 x 1011. nih.govnih.govresearchgate.net This indicates a profound change in the enzyme's ability to bind and process the substrate.

Formation of Pregnane-3,20-diol, (3beta,5alpha)- from Pregnanediones

The biosynthesis of Pregnane-3,20-diol, (3beta,5alpha)- primarily involves the reduction of pregnanediones. The key precursor in this pathway is 5α-pregnane-3,20-dione, also known as allopregnanedione. ebi.ac.uk This C21-steroid hormone is a metabolite of progesterone. ebi.ac.uk

The conversion process is catalyzed by specific enzymes. Homogenates from bovine corpora lutea have been shown to synthesize 3β-hydroxy-5α-pregnan-20-one (allopregnanolone) from progesterone, with 5α-pregnane-3,20-dione being a major metabolite in this process. nih.gov The subsequent reduction of the 20-oxo group of allopregnanolone leads to the formation of Pregnane-3,20-diol, (3beta,5alpha)-.

The pathway from progesterone to α-pregnanediol involves the following steps:

Progesterone is first converted to 5α-Dihydroprogesterone by the enzyme 5-alpha reductase.

5α-Dihydroprogesterone is then transformed into allopregnanolone (3α-hydroxy-5α-pregnan-20-one) by 3α-hydroxysteroid dehydrogenase (3α-HSD).

Finally, allopregnanolone is converted to α-pregnanediol (5α-Pregnan-3α,20α-diol) by 20α-hydroxysteroid dehydrogenase (20α-HSD). rupahealth.com

It is important to distinguish this from the 5-beta reductase pathway, which leads to the formation of inactive progesterone metabolites like β-pregnanediol. rupahealth.com

Conjugation and Deconjugation Processes

To facilitate excretion and regulate their biological activity, steroid hormones like Pregnane-3,20-diol, (3beta,5alpha)- undergo conjugation reactions. The primary conjugation pathways are sulfation and glucuronidation.

Sulfation is a significant metabolic pathway for pregnanediol. This process involves the addition of a sulfate (B86663) group to the steroid molecule, which increases its water solubility and facilitates its elimination from the body. mdpi.com

Cytosolic sulfotransferase (SULT) enzymes are responsible for catalyzing the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. nih.gov These enzymes are found in various tissues, including the liver, intestine, kidneys, and brain, highlighting their importance in both drug metabolism and the homeostasis of endogenous compounds like steroid hormones. xenotech.comyoutube.com The expression of SULTs is regulated by nuclear receptors, which act as sensors for both foreign chemicals and physiological molecules. nih.gov Different SULT isoenzymes exhibit distinct substrate specificities. For instance, SULT2B1b is highly selective for certain substrates. mdpi.com

Pregnane-3,20-diol can undergo sulfation to form both monosulfate and disulfate conjugates. nih.gov Research has identified 5alpha-pregnan-3beta,20beta-diol monosulfate in metabolic studies. nih.gov Furthermore, 5alpha-pregnan-3beta,20alpha-diol disulfate has been characterized as a sulfated steroid found in feces and is considered a very strong acidic compound. The structural differences arising from the position and number of sulfate groups can alter the biological activity of these metabolites. nih.gov For example, some sulfated progesterone metabolites can interact with receptors that influence metabolic processes. nih.gov

ConjugateDescriptionReference
5alpha-pregnan-3beta,20beta-diol monosulfateA monosulfated conjugate of pregnanediol. nih.gov
5alpha-pregnan-3beta,20alpha-diol disulfateA disulfated conjugate of pregnanediol found in feces.

Physiological Roles and Molecular Mechanisms of Action Preclinical Focus

Neurosteroid Activity of Pregnane-3,20-diol, (3beta,5alpha)-

As a neurosteroid, Pregnane-3,20-diol, (3beta,5alpha)- is part of a class of endogenous steroids synthesized in the brain, adrenal glands, and gonads. nih.gov These neurosteroids exert potent and selective effects on various neuronal functions, primarily through non-genomic mechanisms that involve direct interactions with membrane-bound receptors. nih.govfrontiersin.org

Modulation of Neurotransmitter Receptors

The primary mechanism through which Pregnane-3,20-diol, (3beta,5alpha)- and other 3β-hydroxy pregnane (B1235032) steroids exert their effects is by modulating neurotransmitter receptors, most notably the GABA-A receptor. nih.govfrontiersin.orgnih.gov

GABA-A receptors are ligand-gated ion channels that mediate the majority of inhibitory neurotransmission in the mammalian brain. frontiersin.org The modulation of these receptors by neurosteroids is a key process in regulating neuronal excitability. nih.govfrontiersin.org Research using two-electrode voltage-clamp techniques on recombinant GABA-A receptors (rat α1β2γ2L) in Xenopus oocytes has shown that 3β-hydroxy A-ring reduced pregnane steroids, including a related compound 5alpha-pregnan-3beta,20(S)-diol, can inhibit the GABA-A receptor. nih.gov These steroids influence the kinetics of GABA-evoked currents, specifically affecting the activation onset and offset times. nih.gov

The 3β-hydroxy pregnane steroids, including isomers of Pregnane-3,20-diol, exhibit complex modulatory actions on GABA-A receptors, displaying both agonistic and antagonistic properties. nih.gov Some studies have indicated that certain 3β-OH steroids can act as both agonists and antagonists. nih.gov For instance, the 3β-OH sibling of allopregnanolone (B1667786), isoallopregnanolone, functions as a GABA-A receptor modulating steroid antagonist (GAMSA) without having effects of its own on the receptor. nih.gov Conversely, other research suggests that 3β-steroids can inhibit the GABA response at near-saturating concentrations. nih.gov This variability in effect may depend on the specific steroid, the subunit composition of the GABA-A receptor, and the experimental methodology used. nih.gov

Influence on Neuronal Excitability and Related Functions

By modulating GABA-A receptors, Pregnane-3,20-diol, (3beta,5alpha)- and its related 3β-hydroxy steroids can significantly influence neuronal excitability. nih.govfrontiersin.orgnih.gov The inhibition of GABA-A receptor function by these steroids can lead to a decrease in the inhibitory tone of the central nervous system, thereby increasing neuronal excitability. nih.gov This modulation of neuronal excitability is fundamental to many physiological processes and can have wide-ranging effects on brain function. nih.govfrontiersin.org The antagonistic properties of some 3β-hydroxy steroids against the potentiating effects of other neurosteroids like allopregnanolone highlight their role in fine-tuning GABAergic neurotransmission. nih.gov

Involvement in Neuroendocrine Regulation

Neurosteroids, as a class, are deeply involved in neuroendocrine regulation. nih.govnih.gov They are metabolites of steroid hormones such as progesterone (B1679170) and are synthesized in endocrine tissues as well as within the nervous system. nih.gov This dual origin underscores their role as a crucial link between the endocrine and nervous systems. The levels of these neurosteroids can fluctuate in response to various physiological states, influencing neuroendocrine feedback loops. While direct evidence for Pregnane-3,20-diol, (3beta,5alpha)- in specific neuroendocrine pathways is an area of ongoing research, the established actions of 3β-hydroxy steroids on GABA-A receptors suggest a potential role in modulating the release of hormones that are under GABAergic control. nih.govnih.gov

Intracellular Signaling Pathways and Receptor Binding

The primary mode of action for neurosteroids like Pregnane-3,20-diol, (3beta,5alpha)- is non-genomic, involving direct binding to membrane-bound receptors rather than the classical genomic pathway of steroid hormones that involves nuclear receptors and gene transcription. nih.govfrontiersin.org The binding site for these neurosteroids on the GABA-A receptor is distinct from the binding sites for GABA itself, benzodiazepines, and barbiturates. nih.gov

Research on the related progesterone metabolite, 3-alpha-hydroxy-5-alpha-pregnan-20-one (3A5P), suggests that its central effects may also involve mechanisms beyond the GABA-A receptor, including interactions with calcium channels and endogenous opioid systems. nih.gov While the stereoisomer 3-beta-hydroxy-5-alpha-pregnan-20-one did not show the same analgesic effects, this highlights the potential for diverse intracellular signaling pathway involvement among different pregnane derivatives. nih.gov Studies on recombinant GABA-A receptors have helped to elucidate the specific kinetic changes induced by 3β,20-pregnanediols, showing they can decrease both the slow onset rate and the fast and slow offset rates of GABA-evoked currents, indicating a complex interaction with the receptor's gating mechanism. nih.gov

Table 1: Effects of 3β,20(R/S)-Pregnanediols on GABA-A Receptor Kinetics

CompoundEffect on Slow Onset Rate (kon-S)Effect on Fast Offset Rate (koff-F)IC50 for koff-F Decrease
5alpha-pregnan-3beta,20(S)-diol (UC1019)DecreaseDecrease5.0+/-0.5 microM
5beta-pregnan-3beta,20(R)-diol (UC1020)DecreaseDecrease8.4+/-0.9 microM
Data from a study on recombinant rat α1β2γ2L GABA-A receptors expressed in Xenopus oocytes. nih.gov

Interactions with Nuclear Receptors

The classical mechanism of steroid hormone action involves direct binding to and modulation of nuclear receptors, which in turn act as transcription factors to regulate gene expression. Research into the interaction of pregnane metabolites with these receptors is ongoing.

While direct binding studies on (3beta,5alpha)-Pregnane-3,20-diol with a wide array of nuclear receptors are not extensively documented, research on related compounds provides some insight. For instance, a study on the hamster uterus did not find evidence of a specific receptor system for the closely related metabolite, 5alpha-pregnane-3,20-dione, in the uterine cytosol fraction, where nuclear receptors are typically located. nih.gov This suggests that not all progesterone metabolites have significant interactions with classic nuclear progesterone receptors.

Furthermore, studies on other 3-hydroxy pregnane steroids indicate a degree of selectivity in their interactions. For example, the androgen metabolite 5alpha-androstane-3beta,17beta-diol has been shown to be a potent modulator of the estrogen receptor-beta (ERbeta) in neuronal cells, activating ERbeta1-induced transcription. nih.gov This androgen metabolite was found to have no effect on ERalpha or the ERbeta splice variant, ER-beta2. nih.gov These findings highlight the specificity of steroid-receptor interactions and suggest that the (3beta,5alpha)- configuration of Pregnane-3,20-diol likely confers a unique binding profile to nuclear receptors, which warrants further direct investigation.

A study on a different isomer, 5β-pregnane-3α,20β-diol, found that it did not affect the transcriptional activity of the nuclear receptor UGT1A1, even in the presence of other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane X receptor (PXR).

Non-Genomic Actions

In addition to their genomic effects, steroids can elicit rapid, non-genomic actions through interactions with cell membrane-bound receptors and signaling molecules.

Evidence for such actions comes from studies on related pregnane steroids. For example, specific, high-affinity plasma membrane receptors for the progesterone metabolite 5alpha-pregnane-3,20-dione (5alphaP) have been identified in MCF-7 breast cancer cells. nih.govnih.gov Binding of 5alphaP to these membrane receptors was shown to be specific and led to downstream effects on cell proliferation and detachment, indicating a non-genomic pathway of action. nih.govnih.gov

Furthermore, research has demonstrated that pregnane steroids can modulate the function of the gamma-aminobutyric acidA (GABAA) receptor, a key player in inhibitory neurotransmission in the central nervous system. One study revealed that 5alpha- and 5beta-pregnan-3alpha-ol-20-one could enhance GABA-evoked currents, while the 5alpha- and 5beta-pregnan-3beta-ol-20-one isomers had minimal effect, pointing to a significant stereoselectivity of this interaction. nih.gov Another study showed that 5alpha-pregnan-3alpha,20alpha-diol acts as a partial agonist at the GABAA receptor complex. nih.gov Given that (3beta,5alpha)-Pregnane-3,20-diol possesses a 3beta-hydroxyl group, it is plausible that its interaction with the GABAA receptor may differ from that of the 3alpha-hydroxy isomers, potentially acting as a modulator rather than a direct agonist.

Role in Cellular Processes (In Vitro and Animal Model Contexts)

The interactions of (3beta,5alpha)-Pregnane-3,20-diol at the molecular level translate into effects on various cellular processes. The following sections explore the preclinical evidence for its role in cell proliferation and adhesion, neuroprotection, and inflammation.

Effects on Cell Proliferation and Adhesion in Specific Tissue Models

The influence of pregnane metabolites on cell proliferation and adhesion is an area of active investigation, particularly in the context of cancer biology.

Studies on the related compound 5alpha-pregnane-3,20-dione (5alphaP) have demonstrated its ability to promote proliferation and decrease adhesion in MCF-7 breast cancer cells. nih.gov This effect is linked to the presence of specific membrane receptors for 5alphaP on these cells. nih.gov The binding of 5alphaP to these receptors initiates signaling cascades that result in increased cell division and reduced cell-to-cell and cell-to-substrate adhesion.

Conversely, the androgen metabolite 5alpha-androstane-3beta,17beta-diol has been shown to inhibit the migration of prostate cancer cells. nih.gov This inhibitory effect is mediated through the activation of estrogen receptor beta (ERbeta) and is associated with an increased expression of E-cadherin, a key protein in maintaining cell adhesion. nih.gov

While these studies were not conducted on (3beta,5alpha)-Pregnane-3,20-diol, they provide a framework for understanding how pregnane steroids can modulate fundamental cellular behaviors like proliferation and adhesion. The specific effects of the (3beta,5alpha)- isomer in various tissue models remain to be elucidated through direct experimental testing.

Table 1: Effects of Pregnane Derivatives on Cell Proliferation and Adhesion

Compound Cell Line Effect on Proliferation Effect on Adhesion/Migration Receptor Implicated Reference
5alpha-pregnane-3,20-dione MCF-7 Promotes Decreases Membrane Receptors nih.gov
5alpha-androstane-3beta,17beta-diol Prostate Cancer Cells - Inhibits Migration Estrogen Receptor beta nih.gov
(3beta,5alpha)-Pregnane-3,20-diol - Not Reported Not Reported - -

Exploration of Neuroprotective Properties in Preclinical Models

The nervous system is a key target for many steroid hormones, and the neuroprotective potential of various pregnane derivatives is an emerging area of research.

While direct studies on the neuroprotective properties of (3beta,5alpha)-Pregnane-3,20-diol are limited, the broader class of neurosteroids, which includes pregnane metabolites, is known to exert protective effects in the brain. These effects are often mediated through the modulation of neurotransmitter receptors, such as the GABAA receptor, which can reduce neuronal excitability and prevent excitotoxic cell death.

For example, the sulfated derivative of a related pregnane, 3alpha-hydroxy-5beta-pregnan-20-one sulfate (B86663), has been shown to inhibit NMDA receptor-mediated responses in cultured neurons. The over-activation of NMDA receptors is a key mechanism of excitotoxic neuronal damage in various neurological disorders.

The potential for (3beta,5alpha)-Pregnane-3,20-diol to exhibit neuroprotective properties may be linked to its ability to modulate GABAA receptors, as discussed in the non-genomic actions section. By potentially dampening excessive neuronal firing, it could contribute to a neuroprotective environment. However, dedicated studies using preclinical models of neuronal injury, such as stroke or neurodegenerative diseases, are necessary to confirm and characterize any neuroprotective effects of this specific steroid.

Anti-inflammatory Effects in In Vitro Systems

The immune system and inflammatory processes are also subject to modulation by steroid hormones. The anti-inflammatory properties of glucocorticoids are well-established, and there is growing interest in the immunomodulatory roles of other steroid metabolites.

Currently, there is a lack of specific published research investigating the anti-inflammatory effects of (3beta,5alpha)-Pregnane-3,20-diol in in vitro systems. Studies of this nature would typically involve challenging immune cells (e.g., macrophages or microglia) with an inflammatory stimulus, such as lipopolysaccharide (LPS), and then assessing the effect of the compound on the production of inflammatory mediators like cytokines (e.g., TNF-alpha, IL-6) and other inflammatory markers.

Given the known anti-inflammatory activities of some other steroid molecules, it is plausible that (3beta,5alpha)-Pregnane-3,20-diol may also possess such properties. Future in vitro studies are required to explore this possibility and to delineate the potential mechanisms involved, such as the inhibition of key inflammatory signaling pathways like NF-κB.

Analytical Methodologies for the Quantification and Identification of Pregnane 3,20 Diol, 3beta,5alpha

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is central to the separation of Pregnane-3,20-diol, (3beta,5alpha)- from other endogenous steroids. helsinki.fi The choice of chromatographic technique depends on the required sensitivity, specificity, and the nature of the biological sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for steroid analysis. To make steroids like Pregnane-3,20-diol amenable to GC analysis, they must be chemically modified to increase their volatility and thermal stability. cannabissciencetech.com This process, known as derivatization, is essential to prevent degradation in the high temperatures of the GC inlet and to improve chromatographic peak shape. cannabissciencetech.comyoutube.com

A common derivatization strategy involves a two-step process: methoximation followed by silylation. youtube.com Methoximation converts keto groups into oximes, which prevents the formation of multiple derivatives from a single compound due to tautomerization. youtube.com The subsequent silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.commdpi.com This significantly increases the volatility of the steroid, allowing it to be vaporized for GC analysis. youtube.com The resulting TMS derivatives, such as the 2TMS derivative of pregnanediol (B26743), can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass spectrum. nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly preferred method for steroid analysis, including for pregnanediol isomers. nih.gov A key advantage of LC-MS/MS is its ability to often analyze steroids without prior derivatization, although derivatization can still be used to enhance sensitivity. nih.govnih.gov This simplifies sample preparation and reduces the potential for analytical errors. researchgate.net

In a typical LC-MS/MS workflow, analytes are extracted from the biological matrix (e.g., serum, urine) and then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.netnih.gov The separation is often achieved on a C18 analytical column. researchgate.netnih.gov Following separation, the analyte is ionized, commonly by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer. austinpublishinggroup.com The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provides exceptional specificity and sensitivity, allowing for the accurate quantification of specific isomers even in complex mixtures. nih.gov

Table 1: LC-MS/MS Method Parameters for Steroid Analysis
ParameterDescriptionSource
Sample TypeSerum, Plasma, Urine nih.govresearchgate.netresearchgate.net
ExtractionProtein Precipitation (Methanol), Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.govresearchgate.netnih.gov
ChromatographyUHPLC or HPLC with C18 column researchgate.netresearchgate.netnih.gov
IonizationPositive Electrospray Ionization (ESI) nih.gov
DetectionTandem Mass Spectrometry (MS/MS) in MRM mode nih.gov
Analysis TimeAs short as 6 minutes per sample researchgate.net

Before the widespread adoption of MS detection, other chromatographic methods were employed. Column chromatography, for instance, has been used as a purification step following extraction to separate different classes of steroids. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase. While not typically used for primary quantification today, it remains a valuable tool in sample clean-up procedures to reduce matrix interference prior to analysis by more sophisticated methods. nih.gov Furthermore, high-performance liquid chromatography with ultraviolet (HPLC-UV) detection has been used, but it lacks the specificity and sensitivity of mass spectrometric detection for low-concentration analytes like pregnanediol isomers in biological samples. nih.gov

Immunological Assays

Immunological assays are based on the principle of competitive binding between an unlabeled antigen (the analyte of interest) and a labeled antigen for a limited number of antibody binding sites.

Radioimmunoassay (RIA) is a classic immunological technique that has been developed for the measurement of steroid hormones. For the analysis of a pregnane (B1235032) derivative, a specific antibody is required. nih.gov This antibody is generated by immunizing animals, such as rabbits, with a conjugate of the steroid hapten and a carrier protein like bovine serum albumin (BSA). nih.gov

In the assay, a known quantity of radiolabeled steroid (e.g., tritiated 5α-pregnane-3,20-dione) competes with the unlabeled steroid in the sample for binding to the specific antibody. nih.gov After incubation, the antibody-bound steroid is separated from the free steroid, and the radioactivity of the bound fraction is measured. The concentration of the steroid in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve. A significant drawback of immunoassays is potential cross-reactivity, where the antibody may bind to other structurally related steroids, leading to inaccurate results. nih.gov Therefore, a chromatographic separation step is often necessary prior to RIA to ensure specificity. nih.gov

Table 2: Example Radioimmunoassay Characteristics for a Pregnane Metabolite
ParameterDescriptionSource
Analyte5α-pregnane-3,20-dione nih.gov
Antiserum SourceRabbits immunized with a progesterone-BSA conjugate nih.gov
TracerTritiated 5α-pregnane-3,20-dione nih.gov
Sample PreparationEther extraction followed by column chromatography nih.gov
Cross-ReactivityNegligible with 5β-pregnane-3,20-dione (1.8%); other hydroxylated pregnanes showed minor cross-reactivity. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical and often rate-limiting step in steroid analysis. helsinki.fi Its goal is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. austinpublishinggroup.comsepscience.com

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). helsinki.finih.gov LLE uses immiscible solvents like diethyl ether or ethyl acetate (B1210297) to partition the steroids from the aqueous sample. austinpublishinggroup.comnih.gov SPE employs a solid sorbent, often in a cartridge or 96-well plate format, to retain the analyte while interferences are washed away. nih.govnih.gov C18 is a common sorbent for steroid extraction. nih.gov

As mentioned for GC-MS, derivatization is a key strategy to improve the analytical performance for certain techniques. The primary goals of derivatization are to increase analyte volatility and to enhance ionization efficiency for mass spectrometry. cannabissciencetech.com

Silylation: This is the most common derivatization for GC-MS analysis of steroids. Reagents like MSTFA replace active hydrogens with TMS groups, making the molecule more volatile and thermally stable. cannabissciencetech.commdpi.com

Methoximation: Used in conjunction with silylation for GC-MS, this step protects ketone groups and prevents the formation of multiple derivative peaks from a single compound. youtube.com

Amine Derivatization: For LC-MS/MS, derivatization with reagents like 1-amino-4-methylpiperazine (B1216902) (AMP) can be used to introduce a readily ionizable group, thereby significantly enhancing the signal intensity in positive ion mode. nih.gov

The choice of sample preparation and derivatization strategy is tailored to the specific analytical technique, the biological matrix being analyzed, and the physicochemical properties of Pregnane-3,20-diol, (3beta,5alpha)-.

Challenges in Isomer Resolution and Quantification

The accurate quantification and unequivocal identification of Pregnane-3,20-diol, specifically the (3β,5α)- isomer, are fraught with analytical challenges primarily stemming from the existence of multiple stereoisomers. These isomers, which include but are not limited to (3α,5α)-, (3α,5β)-, and (3β,5β)-pregnane-3,20-diol, often co-exist in biological matrices. Their structural similarity presents a significant hurdle for analytical separation and differentiation.

The fundamental challenge lies in the fact that stereoisomers, particularly diastereomers such as the various pregnanediol isomers, possess very similar physicochemical properties. This similarity makes their separation by conventional chromatographic techniques difficult. While enantiomers require chiral-specific methods for separation, diastereomers can theoretically be separated on achiral stationary phases; however, achieving adequate resolution is often a complex task. researchgate.netresearchgate.net

Chromatographic Separation:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (MS), are the most common techniques employed for the analysis of pregnanediol isomers. nih.govmdpi.com However, achieving baseline separation of all isomers is not trivial. For instance, in reversed-phase HPLC, isomers may co-elute or show only partial separation, leading to inaccurate quantification. nih.gov The choice of chromatographic column is critical, and often requires extensive method development, screening various stationary phases such as C18, C8, or more specialized phases like pentafluorophenyl (PFP) to exploit subtle differences in polarity and shape. chromforum.orgnih.gov Supercritical fluid chromatography (SFC) has also been shown to be a successful technique for separating diastereomeric compounds, in some cases proving more effective than traditional HPLC. mdpi.comnih.gov

A common strategy to improve the chromatographic resolution of steroid isomers, particularly in GC, is chemical derivatization. The hydroxyl groups of the pregnanediol isomers are often converted to trimethylsilyl (TMS) ethers. This process increases the volatility and thermal stability of the compounds, making them more amenable to GC analysis. Furthermore, the derivatization can sometimes enhance the separation between isomers. The National Institute of Standards and Technology (NIST) spectral database contains entries for various TMS derivatives of pregnanediol isomers, indicating this is a standard analytical approach. nist.gov

Mass Spectrometric Detection:

Mass spectrometry is a highly sensitive and specific detection method. However, a significant challenge in the analysis of isomers is that they have identical molecular weights and often produce very similar, if not identical, mass spectra under standard electron ionization (EI) conditions. This lack of mass spectral differentiation means that the burden of distinguishing the isomers falls almost entirely on the chromatographic separation. Without adequate separation prior to entering the mass spectrometer, it is nearly impossible to quantify individual isomers accurately.

Tandem mass spectrometry (MS/MS) can offer improved specificity. In some cases, even if the parent ions are the same, the fragmentation patterns (product ions) of isomers may show subtle differences that can be exploited for quantification using techniques like multiple reaction monitoring (MRM). A study on the quantification of various neuroactive steroids, including isomers of pregnanolone (B1679072), demonstrated the use of HPLC-MS/MS for their simultaneous measurement. nih.gov The success of such methods relies on finding unique precursor-to-product ion transitions for each isomer, which is not always possible.

The following table summarizes a selection of analytical conditions used in a validated HPLC-MS/MS method for the quantification of several neuroactive steroid isomers, illustrating the type of parameters that need to be optimized for such analyses. nih.gov

ParameterCondition
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Agilent Poroshell 120, EC-C18 (50 x 4.6 mm, 2.7 µm)
Mobile Phase Gradient elution with methanol (B129727) and water
Detection Tandem Mass Spectrometry (MS/MS)
Sample Preparation Protein precipitation with methanol
LLOQ 0.78 ng/mL
Inter- and Intra-day Trueness 90-110%
Inter- and Intra-day Imprecision < 10%

This table is based on a method for a panel of neuroactive steroids, including pregnanolone isomers, which share analytical challenges with pregnanediol isomers. nih.gov

More advanced techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can provide an additional dimension of separation based on the size, shape, and charge of the ions. mdpi.com This can be particularly useful for separating isomers that are difficult to resolve by chromatography alone.

Structure Activity Relationship Sar Studies of Pregnane 3,20 Diol, 3beta,5alpha and Its Analogs

Impact of Stereochemistry on Biological Activity

The stereochemical configuration of the pregnane (B1235032) skeleton is a paramount determinant of its biological activity, particularly its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a key player in mediating inhibitory neurotransmission in the central nervous system. The orientation of substituents at the C3 and C5 positions, as well as the C20 position, dictates the molecule's shape and its ability to bind to and modulate the receptor.

The orientation of the hydroxyl group at the C3 position is also critical. Studies have consistently shown that a 3α-hydroxyl group is essential for the positive allosteric modulation of the GABA-A receptor, leading to anxiolytic, sedative, and anticonvulsant effects. In contrast, steroids with a 3β-hydroxyl group, such as the titular compound Pregnane-3,20-diol, (3beta,5alpha)-, often exhibit weaker or even inhibitory effects at the GABA-A receptor. nih.gov For instance, some progesterone (B1679170) derivatives with a 5α- or 5β-stereochemistry demonstrate only weak receptor competing activity. nih.gov

A comparative study on the effects of different pregnanediol (B26743) isomers on GABA-A receptors expressed in Xenopus oocytes revealed that 5α-pregnan-3β,20(S)-diol (an isomer of the titular compound) and 5β-pregnan-3β,20(R)-diol both act as negative modulators of GABA-A receptor function. researchgate.net This contrasts with the potentiating effects of 3α-hydroxylated pregnane steroids. Furthermore, a study on the inhibitory effect of 5β-pregnane-3α,20β-diol on the enzyme UGT1A1, which is involved in bilirubin (B190676) metabolism, highlights that stereochemistry can influence activity at targets other than the GABA-A receptor. nih.gov

The stereochemistry at the C20 position also plays a role, with the 20(S) and 20(R) isomers potentially exhibiting different potencies and efficacies. The interplay between the stereocenters at C3, C5, and C20 creates a diverse landscape of biological activities among the various pregnane-3,20-diol isomers.

Table 1: Influence of Stereochemistry on the Biological Activity of Pregnane-3,20-diol Isomers
IsomerC3-OH OrientationA/B Ring JunctionC20 StereochemistryGeneral Biological Activity at GABA-A Receptor
(3beta,5alpha)-Pregnane-3,20-diol Beta (Equatorial) Trans (5-alpha) - Weak modulator/Inhibitor
(3alpha,5alpha)-Pregnane-3,20-diolAlpha (Axial)Trans (5-alpha)-Potent positive allosteric modulator
(3beta,5beta)-Pregnane-3,20-diolBeta (Equatorial)Cis (5-beta)-Weak modulator/Inhibitor
(3alpha,5beta)-Pregnane-3,20-diolAlpha (Axial)Cis (5-beta)-Positive allosteric modulator (less potent than 5-alpha)
5α-pregnan-3β,20(S)-diolBetaTrans (5-alpha)SNegative modulator
5β-pregnan-3β,20(R)-diolBetaCis (5-beta)RNegative modulator

Significance of Hydroxyl and Other Functional Groups

The hydroxyl groups at the C3 and C20 positions are not merely structural features; they are key functional groups that actively participate in molecular interactions with biological targets. The hydrogen-bonding capacity of these hydroxyl groups is crucial for binding to receptor sites.

As mentioned, the 3α-hydroxyl group is a critical hydrogen bond donor for potentiation of the GABA-A receptor. The 3β-hydroxyl group in (3beta,5alpha)-Pregnane-3,20-diol, being in an equatorial position, may not be able to form the same crucial interactions within the steroid binding pocket of the GABA-A receptor, leading to its reduced or inhibitory activity.

Modification of these hydroxyl groups can dramatically alter the biological activity. For example, sulfation of the hydroxyl groups to form derivatives like 5alpha-pregnane-3beta,20alpha-diol disulfate significantly changes the molecule's properties. researchgate.nethmdb.canih.gov Sulfated steroids are generally more water-soluble and may have different pharmacokinetic profiles. Furthermore, the introduction of a bulky, charged sulfate (B86663) group can prevent the steroid from entering the brain and can alter its interaction with receptors. In some cases, sulfated neurosteroids act as negative modulators of the GABA-A receptor. hmdb.ca

Other functional group modifications can also have a profound impact. The introduction of a ketone group at C20, as seen in the related compound 3-beta-hydroxy-5-alpha-pregnan-20-one, results in a different pharmacological profile. sigmaaldrich.com The presence of the 20-keto group is often associated with neuroactive properties, and its reduction to a hydroxyl group, as in pregnane-3,20-diol, can modulate this activity.

Design and Synthesis of Pregnane-3,20-diol Derivatives for SAR Exploration

To systematically explore the structure-activity relationships of pregnane-3,20-diol, medicinal chemists design and synthesize a variety of derivatives. These synthetic efforts aim to probe the importance of different structural features and to potentially develop analogs with improved or novel biological activities.

One common strategy involves the modification of the hydroxyl groups. Esterification or etherification of the C3 and C20 hydroxyls can alter the lipophilicity and steric bulk of the molecule, providing insights into the requirements of the binding site. For instance, the synthesis of various esters of pregnane-3,20-diol could reveal whether a bulky group is tolerated at these positions and how it affects receptor interaction.

Another approach is the introduction of substituents at other positions on the steroid nucleus. For example, the synthesis of pregnane derivatives with substitutions at the 16-position has been explored to enhance biological activity. The introduction of a polar chain at the 16α-position of allopregnanolone (B1667786) (a 3α-hydroxy-5α-pregnan-20-one) was investigated to improve water solubility and brain accessibility.

The synthesis of 3β-(phenylethynyl)pregnan-20-one derivatives is another example of rational drug design for SAR exploration. researchgate.netnih.gov These compounds, which feature a rigid, extended substituent at the 3β-position, have shown potent anticonvulsant activity, suggesting that the steroid binding site on the GABA-A receptor can accommodate such modifications and that they can lead to enhanced biological effects. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences starting from readily available steroid precursors. A convenient synthesis of 5α-pregnane-3β,20α-diol and its 3α-isomer has been described starting from 3β-hydroxy-5α-pregn-16-en-20-one, demonstrating a viable pathway for obtaining these key compounds for further derivatization and biological testing. documentsdelivered.comdocumentsdelivered.com

Computational Modeling and Molecular Docking Approaches

In recent years, computational methods have become invaluable tools in the study of structure-activity relationships. Molecular modeling and docking simulations provide insights into how pregnane-3,20-diol and its analogs might interact with their biological targets at the atomic level.

Molecular docking studies can be used to predict the binding orientation and affinity of different stereoisomers and derivatives of pregnane-3,20-diol within the binding site of a receptor, such as the GABA-A receptor. These studies can help to rationalize the observed differences in biological activity. For example, docking simulations could visualize how the 3β-hydroxyl group of (3beta,5alpha)-Pregnane-3,20-diol may lead to unfavorable steric clashes or a lack of crucial hydrogen bonding interactions within the GABA-A receptor's steroid binding site, in contrast to the favorable binding mode of a 3α-hydroxy isomer.

A docking study of a derivative, (5beta)pregnane-3,20beta-diol, 14alpha,18alpha-[4-methyl-3-oxo-(1-oxa-4-azabutane-1,4-diyl)]-, diacetate, with the HIV-1 protease protein illustrates the application of these computational techniques to understand ligand-protein interactions. researchgate.net Similarly, molecular docking has been employed to screen for plant-derived compounds that act as inhibitors of the GABA-A receptor, providing a framework for how such studies could be applied to a library of pregnane-3,20-diol analogs. nih.gov

These computational approaches, when used in conjunction with experimental data from synthesis and biological testing, can accelerate the process of SAR exploration. They can help in prioritizing which derivatives to synthesize and test, and can aid in the design of new analogs with desired pharmacological properties. The development of a pharmacophore model based on the high affinity of certain substituted 3β-(phenylethynyl) steroids for the GABA-A receptor is a testament to the power of combining computational and experimental approaches. researchgate.netnih.gov

Regulation of Pregnane 3,20 Diol, 3beta,5alpha Synthesis and Metabolism

Transcriptional and Post-Translational Regulation of Enzymes

The synthesis of pregnane-3,20-diol, (3beta,5alpha)- involves a series of enzymatic reactions catalyzed by members of the hydroxysteroid dehydrogenase (HSD) and aldo-keto reductase (AKR) superfamilies. The expression and activity of these enzymes are tightly regulated at both the transcriptional and post-translational levels.

The primary enzymes involved in the synthesis and metabolism of pregnane-3,20-diol, (3beta,5alpha)- are 5α-reductase, 3β-hydroxysteroid dehydrogenase (3β-HSD), and 20α-hydroxysteroid dehydrogenase (20α-HSD).

Transcriptional Regulation:

The transcription of the genes encoding these enzymes is controlled by a variety of transcription factors and signaling pathways. For instance, the expression of 5α-reductase type II is subject to transcriptional regulation by progesterone (B1679170). nih.gov The androgen receptor (AR) and progesterone receptor (PR) can bind to response elements within the 5α-reductase gene, thereby influencing its transcription. nih.govnih.gov In prostate cancer cells, androgens have been shown to regulate the mRNA levels of 5α-reductase isoenzymes at the transcriptional level, a process that requires the androgen receptor. nih.gov

The regulation of 3β-HSD gene expression is particularly complex, involving multiple signaling pathways such as the JAK-STAT and LH/hCG pathways, and is influenced by transcription factors including estrogen receptor α (ERα), androgen receptor (AR), steroidogenic factor-1 (SF-1), and peroxisome proliferator-activated receptor α (PPARα). nih.govresearchgate.net This intricate regulatory network allows for the diverse and tissue-specific patterns of steroid hormone biosynthesis. nih.govnih.gov

Post-Translational Regulation:

Post-translational modifications provide another layer of rapid control over enzyme activity. The activity of 5α-reductase, for example, can be modulated by its phosphorylation state. oup.com While specific details on the post-translational modification of 3β-HSD and 20α-HSD are less defined in the available literature, it is a common mechanism for regulating enzyme function within the hydroxysteroid dehydrogenase family.

Table 1: Transcriptional and Post-Translational Regulation of Key Enzymes

Enzyme Transcriptional Regulators Post-Translational Modifications
5α-Reductase Progesterone Receptor (PR), Androgen Receptor (AR) nih.govnih.govnih.gov Phosphorylation oup.com
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Estrogen Receptor α (ERα), Androgen Receptor (AR), Steroidogenic Factor-1 (SF-1), PPARα nih.govresearchgate.net -
20α-Hydroxysteroid Dehydrogenase (AKR1C1) - -

Hormonal Influences on Metabolic Pathways

The metabolic pathways leading to the synthesis and degradation of pregnane-3,20-diol, (3beta,5alpha)- are profoundly influenced by the hormonal milieu. Key hormones such as gonadotropins, estrogens, and androgens can modulate the activity and expression of the enzymes involved.

Androgens and Estrogens:

Androgens and estrogens play a crucial role in regulating steroid metabolism. glowm.com For instance, dehydroepiandrosterone (B1670201) (DHEA) has been shown to increase the activity of 5α-reductase, while progesterone can decrease its activity. meridianvalleylab.com The expression of 3β-HSD is also under hormonal control, with studies demonstrating its regulation by androgens and estrogens in various tissues. nih.gov In Leydig cells, 3β-HSD transcription is regulated by the luteinizing hormone (LH)/human chorionic gonadotropin (hCG) receptor and androgen response elements. nih.gov Furthermore, estradiol-17β has been shown to down-regulate 3β-HSD in rainbow trout ovaries. nih.gov

Estrogens, through their receptors, are significant regulators of glucose and lipid metabolism, which is interconnected with steroid metabolism. bioscientifica.com They can influence the expression of genes involved in these pathways through both genomic and non-genomic mechanisms. bioscientifica.comresearchgate.net

Progesterone and Other Hormones:

Progesterone itself is a key regulator of its own metabolism. The enzyme 20α-HSD (AKR1C1), which inactivates progesterone by converting it to 20α-hydroxyprogesterone, is a critical component of this regulation. nih.govwikipedia.org The expression of AKR1C1 and AKR1C3 in the endometrium can influence the local ratio of progesterone to estradiol, which is significant in conditions like endometrial cancer. nih.gov

Oxytocin has also been identified as a regulator of 5α-reductase isoforms in the rat ventral prostate, demonstrating differential regulation of 5α-reductase I and II and leading to an increased concentration of dihydrotestosterone. oup.com

Table 2: Hormonal Influences on Key Metabolic Enzymes

Hormone Effect on 5α-Reductase Effect on 3β-HSD Effect on 20α-HSD (AKR1C1)
Androgens (e.g., DHEA) Increases activity meridianvalleylab.com Regulates transcription nih.gov -
Estrogens - Down-regulates expression nih.gov Regulates expression nih.gov
Progesterone Decreases activity meridianvalleylab.com - Substrate for inactivation nih.govwikipedia.org
LH/hCG - Regulates transcription nih.gov -
Oxytocin Differentially regulates isoforms I and II oup.com - -

Tissue-Specific Expression of Metabolizing Enzymes

The enzymes responsible for the synthesis and metabolism of pregnane-3,20-diol, (3beta,5alpha)- exhibit distinct tissue-specific expression patterns, which dictates the local capacity for producing and modifying this steroid. nih.govresearchgate.net

5α-Reductase:

The different isozymes of 5α-reductase (types 1, 2, and 3) are expressed in various tissues. nih.govwikipedia.org The type 1 isozyme is found in the skin and liver, while the type 2 isozyme is predominantly expressed in male accessory sex glands, the prostate, and fetal genital skin. nih.gov Both isozymes are present in the liver after birth. nih.gov This tissue-specific expression is crucial for the localized production of potent androgens like dihydrotestosterone. wikipedia.org

3β-Hydroxysteroid Dehydrogenase (3β-HSD):

A family of closely related genes encodes for different 3β-HSD isoforms, which are expressed in a tissue-specific manner. nih.gov The human type I 3β-HSD is highly expressed in the placenta and sebaceous glands, whereas the type II isoform is almost exclusively found in the adrenal cortex and gonads. nih.govnih.gov This enzyme is also present in other tissues like the liver and kidney. nih.govcapes.gov.br In mice, six different 3β-HSD isoforms have been identified with varying tissue distributions. core.ac.uk

20α-Hydroxysteroid Dehydrogenase (AKR1C1):

AKR1C1, also known as 20α-HSD, is widely expressed in the human body. uniprot.org The highest levels are found in the liver, mammary gland, and brain. uniprot.orgnih.gov It is also expressed in the prostate, testis, adrenal gland, and uterus. uniprot.orgnih.gov In pigs, AKR1C1 mRNA and protein are expressed in the ovary throughout the estrous cycle and are highly expressed in the uterus during pregnancy. nih.gov The enzyme is primarily localized in large luteal cells, placental cytotrophoblast villi, and glandular epithelial cells of the endometrium during early pregnancy in cattle. nih.gov

Table 3: Tissue-Specific Expression of Key Metabolizing Enzymes

Enzyme Predominant Tissues of Expression
5α-Reductase Liver, Skin, Prostate, Male Accessory Sex Glands, Fetal Genital Skin nih.govwikipedia.org
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Placenta, Skin, Adrenal Glands, Gonads, Liver, Kidney nih.govnih.govcapes.gov.br
20α-Hydroxysteroid Dehydrogenase (AKR1C1) Liver, Mammary Gland, Brain, Prostate, Testis, Adrenal Gland, Uterus, Ovary uniprot.orgnih.govnih.gov

Comparative Biochemistry and Evolutionary Aspects of Pregnane 3,20 Diol, 3beta,5alpha

Occurrence and Metabolism Across Different Species (e.g., Mammalian, Piscine)

The presence and metabolic pathways of Pregnane-3,20-diol, (3beta,5alpha)- are intrinsically linked to the metabolism of progesterone (B1679170), a key hormone in vertebrate physiology. The formation of this diol involves the action of two key enzymes: 5α-reductase and 20-hydroxysteroid dehydrogenase.

In mammals , the metabolism of progesterone to its 5α-reduced derivatives is a well-documented process. Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. Subsequently, the 20-keto group of 5α-DHP can be reduced to a hydroxyl group by 20-hydroxysteroid dehydrogenases, yielding Pregnane-3,20-diol. While direct studies on the widespread occurrence of (3beta,5alpha)-pregnane-3,20-diol are limited, the presence of its precursors and related metabolites is well-established in various mammals. For instance, in humans, the metabolism of 5α-DHP leads to the formation of various dihydroxy-pregnan-20-ones, with 5α-pregnane-3α,20α-diol being a major urinary metabolite. nih.gov The inhibition of 5α-reductase in late pregnant mares leads to an accumulation of progesterone, indicating the significance of this pathway in equine pregnane (B1235032) metabolism.

The situation in piscine (fish) species is more complex and less studied with respect to this specific compound. However, the enzymatic machinery for its synthesis is present. Teleost fish possess genes for various hydroxysteroid dehydrogenases, including those with 20β-HSD activity, which are crucial for the production of maturation-inducing steroids. nih.gov For example, Hsd20b2 in the orange-spotted grouper converts 17α-hydroxyprogesterone to 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-P), a key maturation-inducing hormone in many teleosts. nih.gov While the direct conversion to (3beta,5alpha)-pregnane-3,20-diol is not the primary documented pathway, the presence of these enzymes suggests a potential for its formation from progesterone or other pregnane precursors.

Evolutionary Conservation of Metabolic Pathways

The metabolic pathways leading to the formation of pregnane derivatives show a remarkable degree of conservation throughout vertebrate evolution. The enzymes responsible for the key steps in the synthesis of Pregnane-3,20-diol, (3beta,5alpha)- have ancient origins.

The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme family, which is essential for the production of progesterone from pregnenolone, is found across vertebrates. nih.gov Phylogenetic analyses suggest that the diversification of 3β-HSD genes occurred late in mammalian evolution, with different lineages showing parallel evolution. nih.gov

5α-reductases , which catalyze the conversion of progesterone to 5α-DHP, are also evolutionarily conserved. The presence of different isoforms of 5α-reductase in various species, such as the predominance of type 1 in the pregnant mare's endometrium and chorioallantois, highlights the functional diversification of this enzyme.

The short-chain alcohol dehydrogenase (SCAD) superfamily, to which 20β-hydroxysteroid dehydrogenases belong, is an ancient and diverse family of enzymes. elsevierpure.com Phylogenetic analysis of this superfamily reveals deep branching patterns, suggesting an early origin for these enzymes. elsevierpure.com The presence of 20β-HSDH activity in bacteria, such as Bifidobacterium adolescentis, further underscores the ancient roots of this enzymatic function. nih.gov

The evolution of steroid receptors also plays a crucial role. Evidence suggests that the ancestral steroid receptor was an estrogen receptor, and that receptors for other steroids, including progesterone, evolved later through gene duplication and functional divergence. nih.gov This "ligand exploitation" model proposes that the biosynthetic pathways for steroids were established first, and receptors for intermediate metabolites evolved over time. nih.gov

Species-Specific Differences in Pregnane Metabolism and Biological Activity

Despite the conservation of the fundamental metabolic pathways, significant species-specific differences exist in pregnane metabolism and the biological activity of its metabolites. These differences often reflect adaptations to specific reproductive strategies and physiological needs.

In mammals, the profile of progesterone metabolites can vary considerably. For example, while 5α-pregnane-3α,20α-diol is a major human urinary metabolite, the metabolism of progesterone in other mammals may favor different end products. nih.gov Liver homogenates from different rodent species (rat, rabbit, guinea pig, and hamster) show significant sex and species differences in the conjugation of progesterone metabolites, primarily as glucuronides. nih.gov

In fish, the progesterone receptor has evolved to respond to different ligands compared to its terrestrial vertebrate counterparts. In many teleost fish, the primary physiological progestin is 17,20β-P, and their progesterone receptors respond weakly to progesterone itself. nih.gov This highlights a significant divergence in the signaling role of progesterone and its derivatives between fish and terrestrial vertebrates.

The biological activity of (3beta,5alpha)-pregnane-3,20-diol itself is not well-characterized across different species. However, the activities of its precursors and related neuroactive steroids, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one), are known to modulate GABA-A receptors in the brain, suggesting potential neuromodulatory roles for related pregnane diols.

Future Directions in Academic Research on Pregnane 3,20 Diol, 3beta,5alpha

Elucidation of Novel Metabolic Pathways

The classical understanding of steroid metabolism primarily centers on hepatic pathways. However, emerging evidence suggests the existence of extrahepatic and microbial metabolic routes that could significantly influence the bioavailability and function of Pregnane-3,20-diol, (3beta,5alpha)-.

Future research will likely focus on extrahepatic steroid metabolism. Studies on related progesterone (B1679170) metabolites have indicated that significant metabolic conversions occur outside the liver. nih.gov For instance, the formation of 6α-hydroxylated-5α-pregnane derivatives points to specific extrahepatic enzymatic activities that are not characteristic of liver enzymes. nih.gov Investigating whether Pregnane-3,20-diol, (3beta,5alpha)- undergoes similar extrahepatic modifications, such as hydroxylation or other conjugations, will be a key area of exploration.

Furthermore, the role of the gut microbiome in steroid metabolism is a burgeoning field of research. Recent studies have demonstrated that gut bacteria can metabolize progesterone and other steroids, producing a variety of neuroactive compounds, including allopregnanolone (B1667786). biorxiv.orgharvard.edumicrobiomepost.combiorxiv.org This raises the compelling possibility that the gut microbiota could be a significant source of Pregnane-3,20-diol, (3beta,5alpha)- or could further metabolize it into other active or inactive compounds. Future investigations will likely employ culturomics and metagenomic analysis of the gut microbiome to identify specific bacterial species and enzymatic pathways involved in the metabolism of this pregnane (B1235032) derivative. biorxiv.org Understanding this interplay between the host and its microbiome is crucial for a complete picture of steroid hormone homeostasis. nih.gov

Identification of Additional Biological Targets

The biological effects of Pregnane-3,20-diol, (3beta,5alpha)- are contingent on its interaction with specific molecular targets. While its precursor, allopregnanolone, is a known potent modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the direct targets of Pregnane-3,20-diol, (3beta,5alpha)- are less clear. wikipedia.orgnih.govwikipedia.orgnih.gov

A primary focus for future research will be to definitively characterize the interaction of Pregnane-3,20-diol, (3beta,5alpha)- with the GABA-A receptor. It is hypothesized to act as a partial agonist at an allosteric site, but detailed binding affinity and functional modulation studies are required for confirmation. wikipedia.org Beyond the GABA-A receptor, the pregnane X receptor (PXR), a nuclear receptor involved in sensing foreign compounds and regulating metabolism, has been identified as a target for allopregnanolone. nih.govnih.gov Given the structural similarity, it is plausible that Pregnane-3,20-diol, (3beta,5alpha)- also interacts with PXR, potentially influencing xenobiotic and endobiotic metabolism. wikipedia.org

Moreover, the vast family of orphan nuclear receptors presents a promising landscape for discovering novel targets. animal-reproduction.orgnih.govnih.govresearchgate.net These receptors have known roles in reproduction and metabolism, and identifying whether Pregnane-3,20-diol, (3beta,5alpha)- can act as a ligand for any of these "adopted" orphan receptors could unveil entirely new signaling pathways and physiological functions. mdpi.com

Development of Advanced Analytical Techniques

The accurate and sensitive quantification of Pregnane-3,20-diol, (3beta,5alpha)- and its isomers is a significant analytical challenge due to their structural similarity and low endogenous concentrations. Future research will necessitate the development and application of more sophisticated analytical methods.

Gas chromatography-mass spectrometry (GC-MS) has been a traditional method for steroid analysis, but it often requires derivatization and may lack the necessary specificity for complex biological matrices. fu-berlin.de Newer techniques such as high-resolution mass spectrometry (HRMS) offer superior mass accuracy and resolution, enabling more confident identification of metabolites. fu-berlin.de

The coupling of advanced separation techniques with mass spectrometry is a key area for development. Nanoscale liquid chromatography-electrospray mass spectrometry (nano-LC-ES/MS) provides enhanced sensitivity for analyzing neurosteroids in brain tissue. omu.edu.tr Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has shown great promise for the separation of steroid isomers with high efficiency and is considered a greener analytical approach. fu-berlin.de Furthermore, mass spectrometry imaging (MSI) is a powerful tool to visualize the spatial distribution of neurosteroids within tissues like the brain, providing valuable insights into their localized synthesis and function. endocrine-abstracts.org The continued refinement and application of these techniques will be crucial for advancing our understanding of Pregnane-3,20-diol, (3beta,5alpha)-.

Exploration of its Role in Undiscovered Physiological Systems

The known physiological roles of related neurosteroids are predominantly in the central nervous system, particularly in modulating mood and neuronal excitability. nih.govhealthmatters.io However, the full spectrum of the physiological activities of Pregnane-3,20-diol, (3beta,5alpha)- is likely much broader.

Future research should explore the function of this compound in non-reproductive tissues. For instance, the pineal gland has been shown to produce neurosteroids that play a role in brain development. frontiersin.org Investigating the presence and potential role of Pregnane-3,20-diol, (3beta,5alpha)- in the pineal gland and its influence on neurodevelopmental processes is a promising avenue.

Additionally, emerging metabolomic studies have linked steroid metabolites to various pathologies. For example, a prospective study identified a potential association between circulating levels of a related pregnanediol (B26743) sulfate (B86663) and the risk of gastric cancer. nih.gov This suggests that Pregnane-3,20-diol, (3beta,5alpha)- could have roles in cellular processes beyond the nervous system, including cell proliferation and tumorigenesis, which warrants further investigation.

Integration of Omics Data for Systems-Level Understanding

To move beyond a reductionist view of Pregnane-3,20-diol, (3beta,5alpha)- function, future research must embrace a systems-level approach through the integration of multiple "omics" datasets.

The combined analysis of metabolomics and transcriptomics can reveal how changes in the levels of Pregnane-3,20-diol, (3beta,5alpha)- correlate with alterations in gene expression. nih.govnih.govfrontiersin.org This integrated approach can help to identify the downstream signaling pathways and cellular processes regulated by this neurosteroid. For example, by correlating changes in Pregnane-3,20-diol, (3beta,5alpha)- with the expression of genes involved in neuronal signaling, metabolism, or immune responses, researchers can build comprehensive models of its biological impact.

Spatial multi-omics, which combines spatial transcriptomics with spatial metabolomics, offers an even more granular view by mapping these molecular changes within the context of tissue architecture. youtube.com This would allow for the identification of specific cell types and anatomical regions where Pregnane-3,20-diol, (3beta,5alpha)- exerts its effects. By applying these integrative systems biology approaches, researchers can move towards a holistic understanding of the role of Pregnane-3,20-diol, (3beta,5alpha)- in health and disease.

Q & A

Q. Table 1: Relative Abundance of Key Progesterone Metabolites Over Time

Metabolite4 hr (%)8 hr (%)24 hr (%)
(20S)-5α-Pregnane-3β,20-diol455260
(20S)-5α-Pregnane-3α,20-diol101215
5α-Pregnane-3,20-dione201810

Data adapted from LC-MS/MS metabolic profiling .

Advanced: How can researchers differentiate stereoisomers like (3β,5α)- from (3α,5β)-pregnane-3,20-diol in complex mixtures?

Answer:
Stereochemical differentiation requires orthogonal analytical strategies:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers based on hydrogen-bonding interactions. Retention times for (3β,5α)- and (3α,5β)- isomers typically differ by ≥2 minutes under optimized conditions .
  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effects (NOEs) to confirm stereochemistry. For instance, the 3β-OH proton shows distinct NOE correlations with C19 methyl groups in (3β,5α)-isomers .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards; β-configurations exhibit characteristic Cotton effects at 290–300 nm .

Basic: What are the primary metabolic pathways involving Pregnane-3,20-diol, (3β,5α)-, and how do competing pathways influence its accumulation?

Answer:
This compound is a major reduced metabolite of progesterone, formed via:

5α-Reductase : Converts progesterone to 5α-pregnane-3,20-dione.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : Reduces the 3-keto group to 3β-OH, yielding (3β,5α)-diol .
Competing pathways include:

  • 3α-HSD Activity : Produces (3α,5α)-diol, which may antagonize 3β-isomer receptor interactions.
  • 20α-Hydroxysteroid Dehydrogenase : Converts the diol to 20α-OH derivatives, reducing its bioavailability .

Advanced: How should researchers address contradictions in metabolic flux data, such as variable diol accumulation rates across studies?

Answer:
Discrepancies often arise from experimental design differences. Mitigation strategies include:

  • Time-Course Experiments : Track metabolite levels at multiple intervals (e.g., 4, 8, 24 hr) to capture dynamic shifts. For example, (3β,5α)-diol levels increase linearly over 24 hr, while 3-keto metabolites decline .
  • Enzyme Inhibition : Use selective inhibitors (e.g., finasteride for 5α-reductase) to isolate pathway contributions.
  • Tissue-Specific Profiling : Compare hepatic vs. extrahepatic metabolism, as 3β-HSD isoforms vary in activity across tissues .

Safety: What are the recommended handling protocols for Pregnane-3,20-diol, (3β,5α)-, given its GHS classification?

Answer:
Based on GHS hazard

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved safety goggles. For aerosol-prone steps, use NIOSH-certified N95 respirators .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Dermal Exposure : Wash with soap/water for 15 minutes; seek medical evaluation for erythema .

Advanced: Does Pregnane-3,20-diol, (3β,5α)- interact with nuclear receptors (e.g., ERβ), and how can such interactions be validated?

Answer:
While direct evidence is limited, structural analogs (e.g., 5α-androstane-3β,17β-diol) bind ERβ with KdK_d ~0.6 nM . To validate interactions:

  • Competitive Binding Assays : Use 3H^3H-labeled diol and ERβ-transfected cells; displacement by unlabeled ligand confirms binding.
  • Transcriptional Activation : Co-transfect ERβ and an estrogen-responsive reporter (e.g., ERE-luciferase). A ≥3-fold induction at 10 nM suggests agonist activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.